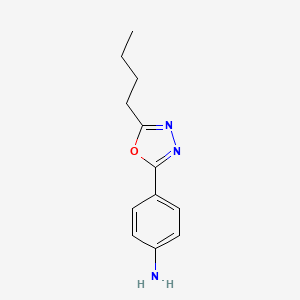

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

Description

Properties

IUPAC Name |

4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-3-4-11-14-15-12(16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIHSQYFSYJQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376970 | |

| Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100933-82-2 | |

| Record name | 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100933-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-oxadiazole scaffold.[1][2] This document outlines a proven synthetic route, including detailed experimental protocols and characterization data.

Synthetic Strategy

The synthesis of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline is efficiently achieved through a two-step process. The general strategy involves the initial formation of a nitro-substituted oxadiazole precursor, followed by the selective reduction of the nitro group to the corresponding aniline. This common and effective method allows for the late-stage introduction of the versatile amino functionality, which can be crucial for further derivatization in drug discovery programs.[1]

A visual representation of the synthetic workflow is provided below:

Caption: Synthetic workflow for 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.

Experimental Protocols

The following protocols are based on established and reported procedures for the synthesis of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines.[1]

Step 1: Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

The precursor, 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, is synthesized from appropriate starting materials, typically involving the cyclization of an acylhydrazone or a similar intermediate. While the search results did not provide a detailed protocol for this specific butyl derivative's initial synthesis, they did provide data for the product of this step.[1]

Step 2: Synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

This step involves the reduction of the nitro group of 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. A mild and effective method utilizes a combination of sodium borohydride and tin(II) chloride dihydrate.[1]

Procedure:

-

In a suitable reaction vessel, dissolve 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (0.01 mol) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.3 g, 0.05 mol) in ethanol (40 mL) with heating until a homogeneous solution is formed.[1]

-

Allow the mixture to cool to room temperature.

-

Prepare a suspension of sodium borohydride (NaBH₄, 0.5 g, 13 mmol) in ethanol (25 mL) and add it dropwise to the reaction mixture.[1]

-

Stir the reaction mixture at room temperature for 1–3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

-

Upon completion, alkalize the mixture with a 20% sodium hydroxide (NaOH) solution.

-

Filter the resulting precipitate under reduced pressure and concentrate the filtrate using a rotary evaporator.[1]

-

Extract the aqueous residue with chloroform (3 x 25 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.[1]

-

The crude 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline can be further purified if necessary, for instance, by recrystallization.

Quantitative Data

The following table summarizes the reported quantitative data for the synthesis of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline and its nitro precursor.

| Compound | Molecular Formula | Yield | Melting Point (°C) | Reference |

| 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | C₁₂H₁₃N₃O₃ | 80% | 66–67 | [1] |

| 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline | C₁₂H₁₅N₃O | 91% | 103–104 | [1] |

Biological Context and Potential Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] While the specific mechanism of action for 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline is not detailed in the provided literature, a common mode of action for such bioactive heterocyclic compounds involves interaction with key biological macromolecules. The diagram below illustrates a generalized logical relationship of how such a compound might exert its therapeutic effect.

Caption: Conceptual diagram of a potential mechanism of action.

This guide provides a foundational understanding for the synthesis and potential application of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline. The outlined protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

References

chemical properties of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

An In-depth Technical Guide to the Chemical Properties of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline. The 1,3,4-oxadiazole ring is a significant heterocyclic moiety known for its diverse biological activities and applications in materials science.[1][2] This document details the synthetic pathways, experimental protocols, and spectroscopic data for the title compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic aromatic compound. The structure features a central 1,3,4-oxadiazole ring substituted with a butyl group at the 5-position and a 4-aminophenyl (aniline) group at the 2-position. This combination of a flexible alkyl chain and a reactive aromatic amine group makes it a valuable intermediate for further chemical modifications.

Table 1: General Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃O | Calculated |

| Molecular Weight | 217.27 g/mol | Calculated |

| Appearance | Brown solid | [1] |

| Melting Point | 103–104 °C | [1] |

| Solubility | Soluble in common organic solvents like Chloroform, DMSO, and DMF. | Inferred from protocols |

Synthesis

The primary synthetic route to 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline involves the selective reduction of its nitro precursor, 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. A mild and effective method utilizes a combination of sodium borohydride (NaBH₄) and tin(II) chloride dihydrate (SnCl₂·2H₂O) as the reducing system.[1] This approach is efficient, providing a high yield of the target aniline.[1]

Caption: General synthesis workflow for 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.

Detailed Experimental Protocol

The following protocol is based on the selective reduction of the corresponding nitro-compound as described in the literature.[1]

-

Preparation of Reducing Agent: A suspension of tin(II) chloride dihydrate (SnCl₂·2H₂O) is prepared in ethanol.

-

Addition of Starting Material: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is added to the ethanolic suspension of SnCl₂·2H₂O. The mixture is stirred.

-

Reduction Step: A suspension of sodium borohydride (NaBH₄) in ethanol is added dropwise to the reaction mixture. The reaction is agitated at room temperature and monitored by Thin Layer Chromatography (TLC) for completion (typically 1–3 hours).[1]

-

Work-up:

-

The mixture is alkalized with a 20% sodium hydroxide (NaOH) solution.

-

The resulting precipitate is removed by filtration under reduced pressure.

-

The filtrate is concentrated using a rotary evaporator.

-

-

Extraction and Purification:

-

The residue is extracted with chloroform (3 x 25 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) and filtered.

-

The solvent is evaporated to yield the crude product, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.[1] Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Spectroscopic Characterization

The structure of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is confirmed using various spectroscopic techniques. While the exact spectra for the butyl derivative are not fully detailed in the provided literature, the expected characteristic signals can be reliably inferred from closely related analogues, such as the hexyl and ethyl derivatives.[1][3]

Table 2: Expected Spectroscopic Data

| Technique | Solvent | Expected Chemical Shifts (δ) / Wavenumber (ν) | Assignment |

| ¹H NMR | CDCl₃ or DMSO-d₆ | ~7.8 ppm (d, 2H) | Aromatic protons ortho to the oxadiazole ring |

| ~6.7 ppm (d, 2H) | Aromatic protons ortho to the amine group | ||

| ~4.0-5.9 ppm (s, 2H) | -NH₂ protons | ||

| ~2.9 ppm (t, 2H) | -CH₂- attached to the oxadiazole ring | ||

| ~1.8 ppm (m, 2H) | -CH₂-CH₂-CH₂-CH₃ | ||

| ~1.4 ppm (m, 2H) | -CH₂-CH₂-CH₃ | ||

| ~0.9 ppm (t, 3H) | Terminal -CH₃ | ||

| ¹³C NMR | CDCl₃ or DMSO-d₆ | ~166, ~165 ppm | C=N and C-O carbons of the oxadiazole ring |

| ~150 ppm | Aromatic carbon attached to -NH₂ | ||

| ~128 ppm | Aromatic CH ortho to the oxadiazole | ||

| ~114 ppm | Aromatic CH ortho to the -NH₂ | ||

| ~112 ppm | Aromatic carbon attached to the oxadiazole | ||

| ~31, ~26, ~22, ~14 ppm | Carbons of the butyl chain | ||

| IR (ATR) | cm⁻¹ | ~3450, ~3340 cm⁻¹ | N-H stretching (asymmetric and symmetric) of -NH₂ |

| ~2950 cm⁻¹ | C-H stretching (aliphatic) | ||

| ~1610 cm⁻¹ | C=N stretching of the oxadiazole ring | ||

| ~1500 cm⁻¹ | C=C stretching of the aromatic ring | ||

| ~1175 cm⁻¹ | C-O-C stretching of the oxadiazole ring |

Note: Data is extrapolated from published values for ethyl and hexyl analogues.[1][3]

Reactivity and Potential Applications

The chemical reactivity of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is dominated by the aniline moiety, which serves as a versatile synthetic handle.

Diazotization and Azo Coupling

The primary amine group can be readily converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid like HCl at low temperatures. This diazonium intermediate is highly reactive and can be coupled with electron-rich aromatic compounds, such as phenols or N,N-dimethylaniline, to form highly conjugated azo compounds.[1] These azo dyes are of interest for their optical properties and potential use in materials science.[1]

Caption: Reactivity of the aniline group via diazotization and azo coupling.

Biological Significance

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry.[2] Derivatives have demonstrated a wide spectrum of biological activities, including:

-

Antiviral activity [2]

While specific biological data for the title compound is limited in the searched literature, its structural similarity to other biologically active oxadiazoles suggests its potential as a lead compound or intermediate in the development of new therapeutic agents.[2] Aniline derivatives containing the 1,3,4-oxadiazole moiety, in particular, have been tested for antibacterial, antifungal, and anti-inflammatory effects.[2]

Conclusion

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a versatile chemical intermediate with well-defined properties. Its synthesis is efficient, and its structure can be reliably confirmed through standard spectroscopic methods. The presence of a reactive aniline group allows for extensive derivatization, making it a valuable building block for creating novel compounds with potential applications in both medicinal chemistry and materials science. This guide provides a foundational resource for researchers working with this and related heterocyclic systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide on 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and its ability to participate in hydrogen bonding, which can contribute to favorable interactions with biological targets.[1][2] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[2][3][4] The aniline moiety is also a common feature in many pharmacologically active compounds. The combination of the 1,3,4-oxadiazole ring with a butyl-substituted aniline group in 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline suggests its potential as a scaffold for the development of novel therapeutic agents.

Physicochemical Properties (Predicted)

While experimental data for the target compound is not available, the following table summarizes the predicted physicochemical properties for the closely related compound, 4-(1,3,4-Oxadiazol-2-yl)aniline (CAS: 35219-13-7), to provide an estimate.[5][6]

| Property | Predicted Value | Reference |

| Molecular Formula | C12H15N3O | N/A |

| Molecular Weight | 217.27 g/mol | N/A |

| pKa | 2.32 ± 0.10 | [5] |

| XLogP3-AA | 1.9 | [6] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 3 | [5] |

Synthesis and Characterization

A general and effective method for the synthesis of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines involves the selective reduction of the corresponding 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles.[3] The following experimental protocol is adapted from this established procedure for the synthesis of the title compound.

Experimental Protocol: Synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

Step 1: Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Step 2: Reduction to 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

-

Combine 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (1 equivalent) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) in ethanol.

-

Heat the mixture until a homogeneous solution is formed.

-

Allow the reaction mixture to cool to room temperature.

-

Prepare a suspension of sodium borohydride (NaBH₄, 1.3 equivalents) in ethanol.

-

Add the NaBH₄ suspension dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, basify the mixture with a 20% sodium hydroxide (NaOH) solution.

-

Filter the resulting precipitate under reduced pressure.

-

Concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline.

Expected Characterization Data

Based on the characterization of analogous compounds, the following spectral data would be expected for 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the aniline ring, the protons of the butyl chain (triplet for CH₃, multiplets for CH₂ groups), and a broad singlet for the NH₂ protons. |

| ¹³C NMR | Resonances for the carbon atoms of the oxadiazole ring, the aniline ring, and the butyl chain. |

| IR (ATR) | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the alkyl and aromatic groups, C=N stretching of the oxadiazole ring, and C-O-C stretching. |

| HRMS | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. |

Potential Biological Activity and Applications in Drug Development

Derivatives of 1,3,4-oxadiazole are known to possess a wide array of biological activities, making them attractive scaffolds for drug discovery.[2]

-

Antimicrobial and Antifungal Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent activity against various strains of bacteria and fungi.[3][4]

-

Anti-inflammatory Activity: The oxadiazole nucleus has been incorporated into molecules exhibiting significant anti-inflammatory properties.[3][4]

-

Anticancer Activity: Several studies have reported the cytotoxic effects of 1,3,4-oxadiazole-containing compounds against various cancer cell lines.[7]

The specific biological activity of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline would need to be determined through in vitro and in vivo screening assays. The butyl group may influence the compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.

General Signaling Pathway Implication

Given the known anticancer activity of some 1,3,4-oxadiazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline represents a synthetically accessible molecule with potential for further investigation in the field of drug discovery. This technical guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The versatile 1,3,4-oxadiazole core, combined with the modifiable aniline and butyl substituents, offers a promising scaffold for the development of new therapeutic agents. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this and related compounds.

References

- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. 4-(1,3,4-OXADIAZOL-2-YL)ANILINE|35219-13-7 - MOLBASE Encyclopedia [m.molbase.com]

- 7. nanobioletters.com [nanobioletters.com]

Aniline-Substituted 1,3,4-Oxadiazoles: A Technical Guide for Drug Development

Introduction: The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its unique properties, including its ability to serve as a bioisostere for amide and ester groups, its metabolic stability, and its capacity to engage in various biological interactions, have made it a focal point of drug discovery. When substituted with an aniline moiety, the resulting compounds exhibit a wide spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols for aniline-substituted 1,3,4-oxadiazoles, tailored for researchers, scientists, and drug development professionals.

Synthesis of Aniline-Substituted 1,3,4-Oxadiazoles

The synthesis of this class of compounds typically involves multi-step reactions, most commonly culminating in the cyclization of an intermediate to form the oxadiazole ring. One of the most prevalent methods is the oxidative cyclization of N-acylhydrazones.

General Synthetic Pathway

A common synthetic route begins with an aniline derivative, which is converted into a corresponding hydrazide. This hydrazide is then condensed with an aromatic aldehyde to form a Schiff base (an N-acylhydrazone). The final step is an oxidative cyclization reaction to yield the 2,5-disubstituted 1,3,4-oxadiazole.

Caption: General workflow for synthesizing aniline-substituted 1,3,4-oxadiazoles.

Detailed Experimental Protocol: Synthesis of 4-bromo[(N-5-substituted 1,3,4-oxadiazol-2-yl)methyl]aniline

This protocol is adapted from the synthesis described by Bhat et al.

-

Synthesis of Ethyl-2-(4-bromophenylamino) acetate (I): A mixture of p-bromoaniline (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.2 mol) in ethanol (50 mL) is refluxed for 12 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated under reduced pressure. The resulting solid is washed with water and recrystallized from ethanol.

-

Synthesis of 2-(4-Bromophenylamino) acetohydrazide (II): The ester from the previous step (0.1 mol) is dissolved in ethanol (100 mL), and hydrazine hydrate (99%, 0.2 mol) is added. The mixture is refluxed for 6 hours. The excess solvent is removed by distillation, and upon cooling, a solid product separates out, which is then filtered and recrystallized from ethanol.

-

Synthesis of N-Substituted Benzylidene Hydrazides (Schiff bases, IIIa-j): The acetohydrazide (II) (0.01 mol) is dissolved in ethanol, and an equimolar amount of a substituted aromatic aldehyde is added. The mixture is refluxed for 4-5 hours. After cooling, the separated solid is filtered, washed with cold ethanol, and dried.

-

Synthesis of 4-bromo[(N-5-substituted 1,3,4-oxadiazol-2-yl)methyl]aniline (IVa-j): A solution of the Schiff base (III) (0.01 mol) in dimethylformamide (DMF, 40 mL) is stirred in the presence of yellow mercuric oxide (HgO, 3 g) and iodine (1.5 g) at room temperature for 48 hours under anhydrous conditions. The reaction mixture is filtered and poured onto crushed ice. The solid that separates is collected, washed with water, and recrystallized from a DMF:ethanol (1:1) mixture to yield the final product. Yields for this final step are typically in the range of 50-65%.

Biological Activities and Data

Aniline-substituted 1,3,4-oxadiazoles have been extensively studied for a variety of biological activities.

Antimicrobial Activity

These compounds have demonstrated significant activity against a range of bacterial and fungal strains. The 2,5-disubstituted pattern is particularly noted for its antimicrobial potential. Activity is often observed against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

| Compound ID | Test Organism | Activity (Zone of Inhibition, mm) | Standard (Drug, Zone) | Reference |

| IVe | S. aureus | 18 | Ciprofloxacin (22) | |

| IVf | E. coli | 16 | Ciprofloxacin (20) | |

| IVh | B. subtilis | 17 | Ciprofloxacin (21) | |

| 3e | S. aureus | 23 | Chloramphenicol (24) | |

| 3g | E. coli | 20 | Chloramphenicol (22) | |

| 3h | P. aeruginosa | 19 | Chloramphenicol (21) | |

| 3d | C. albicans | 19 | Griseofulvin (21) |

Note: Compound IDs are taken directly from the source literature.

Anti-inflammatory Activity

Several derivatives have shown potent anti-inflammatory effects, often evaluated using the carrageenan-induced rat paw edema model. The activity of some compounds has been found to be comparable to that of standard drugs like Indomethacin and Phenylbutazone.

| Compound ID | Dose (mg/kg) | % Inhibition of Edema | Standard (% Inhibition) | Reference |

| 21c | 20 | 59.5% | Indomethacin (64.3%) | |

| 21i | 20 | 61.9% | Indomethacin (64.3%) | |

| 3f | 50 | 46.42% | Phenylbutazone (53.57%) | |

| 3i | 50 | 50.00% | Phenylbutazone (53.57%) |

Note: Compound IDs are taken directly from the source literature.

Anticancer Activity

Aniline-substituted 1,3,4-oxadiazoles have emerged as a promising class of anticancer agents. They have been shown to exert cytotoxic effects on various cancer cell lines, including those for lung, breast, and colon cancer.

| Compound ID | Cell Line | Assay | Measurement (IC50 µM) | Reference |

| 4h | A549 (Lung) | Cytotoxicity | <0.14 | |

| 4f | A549 (Lung) | Cytotoxicity | 7.48 | |

| 4i | A549 (Lung) | Cytotoxicity | 1.59 | |

| 4k | A549 (Lung) | Cytotoxicity | 4.96 | |

| 4g | C6 (Glioma) | Cytotoxicity | 8.16 | |

| 4s | MDA-MB-435 (Melanoma) | Growth % | 15.43 | |

| 4s | K-562 (Leukemia) | Growth % | 18.22 |

Note: Compound IDs are taken directly from the source literature. Growth Percent (GP) is also reported for some compounds.

The mechanism of anticancer action for some derivatives involves the inhibition of key enzymes like matrix metalloproteinase-9 (MMP-9), which plays a role in tumor invasion and metastasis.

Caption: Proposed mechanism of anticancer action via MMP-9 inhibition.

Anticonvulsant Activity

Certain aniline-substituted 1,3,4-oxadiazoles have shown significant anticonvulsant properties in preclinical models like the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.

| Compound ID | Test Model | Activity | Standard | Reference |

| C4 | MES | Reduced duration of convulsion phases | Phenytoin | |

| C5 | MES & PTZ | Reduced duration & increased latency | Phenytoin, Diazepam | |

| 9 | PTZ | Protected 60% of mice at 100 mg/kg | Diazepam | |

| 4g | MES | 100% protection at 100 mg/kg | Phenytoin | |

| 4d | MES | 7 |

Core Spectroscopic and Synthetic Profile of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the compound 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this report leverages data from structurally similar analogs to provide a robust and predictive analysis. The information herein is intended to support research and development activities in medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline. These predictions are based on documented values for analogous compounds, including the ethyl, hexyl, and pentadecyl derivatives.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~7.82 | Doublet | 2H | Ar-H (ortho to oxadiazole) | ~8.8 |

| ~6.72 | Doublet | 2H | Ar-H (ortho to -NH₂) | ~8.8 |

| ~4.05 | Singlet | 2H | -NH₂ | - |

| ~2.89 | Triplet | 2H | -CH₂- (adjacent to oxadiazole) | ~7.6 |

| ~1.78 | Sextet | 2H | -CH₂- | ~7.5 |

| ~1.42 | Sextet | 2H | -CH₂- | ~7.4 |

| ~0.95 | Triplet | 3H | -CH₃ | ~7.3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=N (Oxadiazole) |

| ~165.0 | C-O (Oxadiazole) |

| ~149.5 | C-NH₂ (Aromatic) |

| ~128.8 | CH (Aromatic) |

| ~114.6 | CH (Aromatic) |

| ~113.0 | C (Aromatic, attached to oxadiazole) |

| ~30.0 | -CH₂- |

| ~26.5 | -CH₂- |

| ~22.2 | -CH₂- |

| ~13.8 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data

| Technique | Predicted m/z | Ion Type |

| ESI-MS | ~232.14 | [M+H]⁺ |

| HRMS | ~231.1375 | [M]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3440, ~3330 | N-H stretching (amine) |

| ~2950, ~2870 | C-H stretching (aliphatic) |

| ~1610 | C=N stretching (oxadiazole) |

| ~1500 | C=C stretching (aromatic) |

| ~1370 | C-N stretching |

| ~1180 | C-O stretching (oxadiazole) |

| ~840 | p-substituted benzene ring bend |

Experimental Protocols

The synthesis of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines is typically achieved through the reduction of a nitro intermediate.[3] The following is a generalized, detailed protocol for the synthesis and spectroscopic characterization of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.

2.1 Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

A common route to 1,3,4-oxadiazoles involves the cyclodehydration of an N-acylhydrazide.

-

Preparation of N'-(4-nitrobenzoyl)pentanehydrazide: 4-Nitrobenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride. The resulting 4-nitrobenzoyl chloride is then reacted with pentanehydrazide in a suitable solvent like dichloromethane in the presence of a base such as triethylamine to yield N'-(4-nitrobenzoyl)pentanehydrazide.

-

Cyclodehydration: The N'-(4-nitrobenzoyl)pentanehydrazide is then subjected to cyclodehydration. This can be achieved by heating with a dehydrating agent like phosphorus oxychloride (POCl₃) or by thermal means. The reaction mixture is heated, often under reflux, until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is carefully poured into ice water to precipitate the crude product. The solid is filtered, washed with water, and dried. The crude 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is then purified by recrystallization from a suitable solvent such as ethanol.

2.2 Synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

The final step is the reduction of the nitro group to an amine.

-

Reduction Reaction: A mild and effective method for this reduction is the use of sodium borohydride in the presence of a catalyst like tin(II) chloride dihydrate in a solvent such as ethanol.[3] The 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is dissolved in ethanol, and the reducing agents are added portion-wise at room temperature.

-

Monitoring and Work-up: The reaction progress is monitored by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then treated with an aqueous solution of sodium bicarbonate to neutralize any remaining acid and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.

2.3 Spectroscopic Characterization

The purified compound is characterized by the following spectroscopic techniques:

-

¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF or a similar instrument to confirm the elemental composition.

-

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic analysis of a target compound like 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.

Caption: Synthetic and analytical workflow for the target compound.

References

- 1. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]

- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of Butyl-Oxadiazole-Aniline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxadiazole nucleus is a cornerstone in medicinal chemistry, valued for its robust chemical and thermal stability and its role as a bioisostere for amide and ester functionalities. This bioisosterism often enhances metabolic stability and other pharmacokinetic properties.[1] Among the various isomers, the 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds are most prominent in drug design. When combined with a butyl group for modulating lipophilicity and an aniline moiety as a versatile synthetic handle and pharmacophore element, the resulting butyl-oxadiazole-aniline framework presents a class of compounds with significant therapeutic potential.

This technical guide provides a comprehensive overview of the critical physicochemical properties of butyl-oxadiazole-aniline compounds: solubility and stability. Understanding these parameters is paramount for advancing drug discovery, from hit-to-lead optimization to formulation development. This document summarizes available data, outlines detailed experimental protocols, and presents logical workflows to guide researchers in this field.

Chapter 1: Physicochemical Properties and Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and ultimate therapeutic efficacy. The structure of butyl-oxadiazole-aniline compounds suggests a nuanced solubility profile governed by a balance of hydrophobic and hydrophilic features.

Theoretical Solubility Profile

The overall solubility is a composite of the contributions from its core components:

-

Butyl Group: This alkyl chain is hydrophobic and will generally decrease aqueous solubility while increasing solubility in non-polar, organic solvents.[2]

-

Aniline and Aromatic Rings: These components are largely hydrophobic, further favoring solubility in organic media.[2]

-

Oxadiazole Ring and Aniline N-H Group: The nitrogen and oxygen atoms in the oxadiazole ring and the amino group of aniline can act as hydrogen bond acceptors and donors, respectively. This imparts a degree of polarity and can permit limited solubility in polar solvents.[2]

The specific isomer of the oxadiazole ring also plays a crucial role. Comparative studies have shown that 1,3,4-oxadiazole isomers tend to exhibit lower lipophilicity (log D) and consequently higher aqueous solubility than their 1,2,4-oxadiazole counterparts. This difference is attributed to variations in their intrinsic charge distributions and dipole moments.

Quantitative Solubility Data

While specific quantitative solubility data for a broad range of butyl-oxadiazole-aniline compounds are not extensively published, qualitative data for analogous structures provide valuable insight. The following table summarizes the reported solubility for a related derivative.

Table 1: Qualitative Solubility of a Butyl-Oxadiazole-Aniline Analog

| Compound | Solvent | Solubility |

|---|---|---|

| 4-{[4-(5-butyl-1,3,4-oxadiazol-2-yl)phenyl]diazenyl}-N,N-dimethylaniline | Water | Insoluble |

| Hexane | Insoluble | |

| Acetone | Highly Soluble | |

| DMSO | Highly Soluble | |

| Diethyl Ether | Highly Soluble | |

| Isopropanol | Highly Soluble |

| | Toluene | Highly Soluble |

Data derived from studies on 2-alkyl-5-phenyl-1,3,4-oxadiazole derivatives.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is achieved through well-defined experimental protocols. The "gold standard" remains the shake-flask method.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound.[3][4]

-

Preparation: Prepare the desired solvent system (e.g., pH 7.4 phosphate-buffered saline for physiological relevance).

-

Addition of Compound: Add an excess amount of the solid butyl-oxadiazole-aniline compound to a sealed vial containing the solvent. The excess solid should be clearly visible.[4]

-

Equilibration: Agitate the vials in a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][5]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtering the supernatant through a fine (e.g., 0.22 µm) filter.[6]

-

Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard calibration curve.[5][6]

-

pH Verification: For buffered solutions, the pH should be measured at the end of the experiment to ensure it has not shifted.[4]

Figure 1. General workflow for solubility determination via the shake-flask method.

Chapter 2: Chemical Stability and Degradation Pathways

The stability of an active pharmaceutical ingredient (API) is critical for ensuring its safety, efficacy, and shelf-life. Oxadiazole rings are known for their high stability, but the overall molecule can be susceptible to degradation under certain stress conditions.[1]

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7][8] These studies involve exposing the compound to conditions more severe than those used for accelerated stability testing.[9]

Quantitative Stability Data

The following table presents forced degradation data for an analogous N-phenyl-1,3,4-oxadiazole amine, demonstrating its behavior under various stress conditions.

Table 2: Forced Degradation of 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3)

| Stress Condition | Parameters | % Degradation (±SD) |

|---|---|---|

| Control | Not Applicable | 0 |

| Acid Hydrolysis | 0.1 N HCl | 65.28 ± 3.65 |

| Alkali Hydrolysis | 0.1 N NaOH | 29.36 ± 1.25 |

| Oxidative | 3% H₂O₂ | 41.58 ± 1.58 |

| Thermal | 60°C for 24 h | 47.58 ± 1.25 |

| Humidity | Room Temp for 7 days | 56.28 ± 2.58 |

Data adapted from Deshpande et al.[10][11] These results indicate that the oxadiazole-aniline scaffold can be susceptible to significant degradation under acidic, thermal, and humid conditions.[10][11]

Degradation Mechanisms

The primary liability for many oxadiazole derivatives is the hydrolytic cleavage of the heterocyclic ring, particularly for the 1,2,4-oxadiazole isomer. The degradation pathway is highly pH-dependent.[12]

-

Acid-Catalyzed Hydrolysis (Low pH): At low pH, the N-4 atom of the 1,2,4-oxadiazole ring becomes protonated. This activation facilitates a nucleophilic attack (by water) on an adjacent carbon, leading to ring opening and the formation of products such as an aryl nitrile.[12]

-

Base-Catalyzed Hydrolysis (High pH): Under basic conditions, a nucleophilic attack occurs on a ring carbon, generating an anionic intermediate. In the presence of a proton source like water, this intermediate undergoes subsequent proton capture, which also results in ring cleavage.[12]

A compound exhibits maximum stability at the pH range where these two degradation mechanisms are slowest, often found to be between pH 3 and 5 for certain oxadiazole derivatives.[12]

Figure 2. pH-dependent degradation pathways for a 1,2,4-oxadiazole ring.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method, typically RP-HPLC, is required to separate and quantify the parent drug from any degradants.

Protocol 2: General Forced Degradation Study

-

Method Validation: Develop and validate a stability-indicating HPLC method capable of resolving the parent compound from all potential degradation products.[7]

-

Sample Preparation: Prepare solutions of the butyl-oxadiazole-aniline compound in a suitable solvent.

-

Application of Stress: Expose the samples to a range of stress conditions in parallel.[7] A control sample protected from stress must be analyzed concurrently.

-

Acid/Base Hydrolysis: Treat the sample solution with acid (e.g., 0.1N to 1N HCl) and base (e.g., 0.1N to 1N NaOH) at room temperature and/or elevated temperatures (e.g., 60°C).[9]

-

Oxidation: Treat the sample solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[9]

-

Thermal Stress: Expose the solid compound and/or a solution to elevated temperatures (e.g., in 10°C increments above accelerated stability conditions, such as 60-80°C).[9]

-

Photostability: Expose the solid compound and/or solution to controlled light conditions as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[8]

-

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method.

-

Data Interpretation: Calculate the percentage of degradation. For significant degradants, structure elucidation using techniques like LC-MS/MS and NMR may be necessary. Ensure mass balance is achieved, accounting for the parent compound and all degradation products.[7]

Figure 3. A typical experimental workflow for forced degradation studies.

Conclusion

The butyl-oxadiazole-aniline scaffold represents a promising area for drug discovery. However, a thorough understanding of the solubility and stability of these compounds is indispensable for their successful development.

Key Takeaways:

-

Solubility: These compounds are expected to have low aqueous solubility and higher solubility in organic solvents, a profile that can be modulated by the specific substitution pattern and the choice of oxadiazole isomer (1,3,4 vs. 1,2,4).

-

Stability: While the oxadiazole core is generally robust, the overall structure can be susceptible to hydrolytic cleavage under both acidic and basic conditions, with additional degradation observed under thermal and oxidative stress. The 1,2,4-oxadiazole isomer, in particular, has a well-documented mechanism for pH-dependent ring opening.

For any novel butyl-oxadiazole-aniline candidate, it is critical to perform empirical solubility and forced degradation studies using the detailed protocols outlined in this guide. The resulting data will be instrumental in guiding formulation strategies, defining appropriate storage conditions, and ensuring the development of safe and effective medicines.

References

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 10. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 11. researchgate.net [researchgate.net]

- 12. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on 1,3,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and ability to participate in various biological interactions have led to the development of numerous derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the foundational research on 1,3,4-oxadiazole derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Core Synthetic Strategies

The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with several reliable methods available for the construction of this heterocyclic system. The most common approaches involve the cyclization of hydrazine derivatives.

One of the most prevalent methods is the cyclodehydration of 1,2-diacylhydrazines . This reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride, sulfuric acid, or polyphosphoric acid.[1][2] Another widely used strategy is the oxidative cyclization of N-acylhydrazones .[1][3] This method often employs oxidizing agents like bromine, potassium permanganate, or iodine.[1] Furthermore, 5-substituted-1,3,4-oxadiazole-2-thiols can be synthesized from the reaction of an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[2][3][4][5]

General Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization of N'-Aryl-Substituted Hydrazides

This protocol describes a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a common structural motif in biologically active derivatives.

Materials:

-

Substituted aromatic acid hydrazide (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (catalytic amount)

-

Oxidizing agent (e.g., Chloramine-T, Iodine)

-

Appropriate solvent for workup and purification (e.g., ethyl acetate, hexane)

Procedure:

-

A mixture of the substituted aromatic acid hydrazide (1 mmol), aromatic aldehyde (1 mmol), and a catalytic amount of glacial acetic acid in ethanol (20 mL) is refluxed for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid N-acylhydrazone intermediate is filtered, washed with cold ethanol, and dried.

-

The synthesized N-acylhydrazone (1 mmol) is then dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

An oxidizing agent (e.g., 1.2 mmol of Chloramine-T or iodine) is added to the solution.

-

The reaction mixture is stirred at room temperature or heated under reflux for a specified time, with progress monitored by TLC.

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

1,3,4-Oxadiazole derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][4][6][7][8][9][10]

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives is a significant area of research.[11][12] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes and growth factors crucial for cancer cell proliferation and survival.[6][13]

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | HDAC-1 Inhibitor | HCT-116 | 0.28 | [6] |

| Thioether Derivative | Thymidylate Synthase Inhibitor | HepG2 | 0.7 ± 0.2 | [6] |

| 4h | Cytotoxic | A549 | <0.14 | [14] |

| 4f | Cytotoxic | A549 | 1.59 | [14] |

| Compound 5c | Antiproliferative | MCF-7 | 1.1 | [15] |

| Compound 5c | Antiproliferative | HCT-116 | 2.6 | [15] |

| Compound 5c | Antiproliferative | HepG2 | 1.4 | [15] |

| Compound 59 | Growth Inhibitor | HT-1080 | 17.08 ± 0.97 | [15] |

| Compound 15 | Histone Deacetylase Inhibitor | SW620 | - | [12] |

| Bis-indolyl oxadiazole 32 | Thymidine Phosphorylase Inhibitor | - | - | [12] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.

Antibacterial Activity

Several 1,3,4-oxadiazole derivatives have been reported to possess potent antibacterial activity against a range of pathogenic bacteria.[16]

Table 2: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Aniline derivatives | Staphylococcus aureus | - | [1] |

| Aniline derivatives | Bacillus subtilis | - | [1] |

| Aniline derivatives | Pseudomonas aeruginosa | - | [1] |

| Aniline derivatives | Escherichia coli | - | [1] |

| Compound 14a | Gram-positive & Gram-negative | - | [15] |

| Compound 14b | Gram-positive & Gram-negative | - | [15] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the study of 1,3,4-oxadiazole derivatives, the following diagrams have been generated using the DOT language.

Signaling Pathway of VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by 1,3,4-oxadiazole derivatives.

General Experimental Workflow for Synthesis and Biological Evaluation

Caption: A typical workflow for the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives.

Conclusion

The foundational research on 1,3,4-oxadiazole derivatives has established this heterocyclic core as a versatile and highly valuable scaffold in the pursuit of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, ensures their continued prominence in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and expand upon the rich chemistry and pharmacology of 1,3,4-oxadiazole derivatives. Further investigations into their mechanisms of action and structure-activity relationships will undoubtedly unlock new therapeutic opportunities.

References

- 1. mdpi.com [mdpi.com]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. jchemrev.com [jchemrev.com]

- 6. ijrpr.com [ijrpr.com]

- 7. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 8. oaji.net [oaji.net]

- 9. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3,4 Oxadiazole: An emerging scaffold to target different growth factors and kinases – The ScienceIN Publishing [pubs.thesciencein.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. chemmethod.com [chemmethod.com]

Preliminary Biological Screening of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline: A Technical Guide

Introduction

The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3][4] The versatile nature of this core has led to the development of numerous therapeutic agents. This guide focuses on a specific derivative, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline, and outlines a comprehensive preliminary biological screening strategy to evaluate its potential as a therapeutic candidate. The presence of a butyl group at the 5-position of the oxadiazole ring and an aniline moiety at the 2-position suggests the potential for diverse biological interactions.

Predicted Biological Activities and Screening Protocols

Based on the known biological profile of structurally related 1,3,4-oxadiazole derivatives, a preliminary screening of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline should encompass anticancer, antimicrobial, antifungal, and anti-inflammatory assays.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][7] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell survival and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], and HeLa [cervical]) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug, e.g., Doxorubicin) are also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Predicted Anticancer Activity Data

The following table presents hypothetical IC50 values for 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline against various cancer cell lines, extrapolated from data on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs.[5]

| Cell Line | Cancer Type | Predicted IC50 (µM) |

| MCF-7 | Breast Cancer | 15.5 |

| HCT-116 | Colon Cancer | 22.8 |

| HeLa | Cervical Cancer | 18.2 |

| K-562 | Leukemia | 12.1 |

| MDA-MB-435 | Melanoma | 9.7 |

Antimicrobial and Antifungal Activity

1,3,4-oxadiazole derivatives are known to possess significant antibacterial and antifungal properties.[2][8][9] Their mechanism of action can involve the inhibition of essential microbial enzymes.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

-

Preparation of Inoculum: Standard strains of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive], Escherichia coli, Pseudomonas aeruginosa [Gram-negative]) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth to a standardized turbidity.

-

Agar Plate Inoculation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is inoculated with the microbial suspension and poured into sterile Petri plates.

-

Well Preparation: Once the agar solidifies, wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A solution of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline at a known concentration is added to the wells. A solvent control and a positive control (standard antibiotic or antifungal agent) are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.

Predicted Antimicrobial and Antifungal Activity Data

The following table provides hypothetical zones of inhibition for 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline, based on studies of 5-substituted-2-amino-1,3,4-oxadiazole derivatives.[8]

| Microorganism | Type | Predicted Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive Bacteria | 18 |

| Bacillus subtilis | Gram-positive Bacteria | 20 |

| Escherichia coli | Gram-negative Bacteria | 15 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 12 |

| Candida albicans | Fungus | 16 |

| Aspergillus niger | Fungus | 14 |

Anti-inflammatory Activity

Certain 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory effects in preclinical models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Grouping: Male Wistar rats are divided into several groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.

-

Compound Administration: The test compound and the standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specified time (e.g., 30-60 minutes), a subs-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Predicted Anti-inflammatory Activity Data

The following table shows hypothetical percentage inhibition of paw edema by 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline, based on findings for other 1,3,4-oxadiazole derivatives.[1]

| Time (hours) | Predicted % Inhibition of Edema (50 mg/kg) |

| 1 | 25 |

| 2 | 40 |

| 3 | 55 |

| 4 | 48 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the preliminary biological screening of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.

Potential Signaling Pathway: NF-κB Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.

Conclusion and Future Directions

The preliminary biological screening outlined in this technical guide provides a foundational framework for evaluating the therapeutic potential of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline. Based on the known activities of structurally similar compounds, this molecule is predicted to exhibit promising anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental protocols offer standardized methods for an initial assessment.

Positive results from this preliminary screening would warrant further investigation, including:

-

Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and screen analogs of the lead compound to optimize its activity and selectivity.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the compound in animal models.

The exploration of novel 1,3,4-oxadiazole derivatives like 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline holds significant promise for the discovery of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. antimicrobial-activity-of-1-3-4-oxadiazole-derivatives - Ask this paper | Bohrium [bohrium.com]

- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,3,4-Oxadiazole Core: A Historical and Synthetic Guide for Drug Discovery

An Introduction to a Privileged Scaffold

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms that has emerged as a cornerstone in modern medicinal chemistry. Recognized as a "privileged structure," this scaffold is a recurring motif in a multitude of pharmacologically active compounds.[1] Its significance stems from its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability, improved pharmacokinetic profiles, and the ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2] From antiviral and anticancer agents to materials science applications, the journey of the 1,3,4-oxadiazole from its initial synthesis to its current status is a testament to its remarkable versatility.

The Genesis: Discovery and Early Synthesis

The history of the unsubstituted 1,3,4-oxadiazole ring begins in 1965 with the work of C. Ainsworth.[2][3][4] The first successful synthesis was achieved through the thermolysis of formylhydrazone ethylformate at atmospheric pressure.[2][3] This foundational discovery opened the door for chemists to explore the derivatization of this novel heterocyclic system, unlocking the potential that would be realized in the decades to follow.

The Evolution of a Scaffold: A Timeline of Synthetic Methodologies

The synthetic routes to substituted 1,3,4-oxadiazoles have evolved significantly since Ainsworth's initial discovery. Early methods relied on harsh reagents and conditions, while modern approaches prioritize efficiency, safety, and functional group tolerance. The primary strategies have historically centered on two key approaches: the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.[2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline, a key intermediate in the development of various pharmacologically active agents. The synthesis is a multi-step process commencing with the formation of 4-nitrobenzohydrazide, followed by acylation, cyclodehydration to the 1,3,4-oxadiazole ring, and concluding with the selective reduction of the nitro group. This protocol is intended for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known to be a bioisostere of amides and esters, which can enhance pharmacokinetic properties. Derivatives of 2,5-disubstituted 1,3,4-oxadiazoles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The following protocol details a reliable and efficient synthetic route.

Experimental Protocols

The synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is accomplished in three primary stages, as depicted in the workflow diagram below. The key steps are:

-

Synthesis of 4-Nitrobenzohydrazide (2): Esterification of 4-nitrobenzoic acid followed by hydrazinolysis.

-

Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (4): Acylation of 4-nitrobenzohydrazide with valeryl chloride to form the diacylhydrazine intermediate (3), followed by cyclodehydration.

-

Synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline (5): Selective reduction of the nitro-substituted oxadiazole derivative.

-

Materials: 4-Nitrobenzoic acid (1), Ethanol, Sulfuric acid, Hydrazine hydrate.

-

Procedure:

-

To a solution of 4-nitrobenzoic acid (1) (16.7 g, 0.1 mol) in ethanol (150 mL), add concentrated sulfuric acid (5 mL) dropwise with cooling.

-

Reflux the mixture for 16-24 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and reduce the solvent volume under vacuum.

-

Pour the residue into ice-cold water (300 mL) and neutralize with a saturated sodium bicarbonate solution to precipitate the ethyl 4-nitrobenzoate.

-

Filter the solid, wash with water, and dry.

-

To the crude ethyl 4-nitrobenzoate, add ethanol (100 mL) and hydrazine hydrate (80%, 15 mL).

-

Reflux the mixture for 12 hours.[1]

-

After cooling, the precipitated 4-nitrobenzohydrazide (2) is filtered, washed with cold ethanol, and dried.

-

-

Materials: 4-Nitrobenzohydrazide (2), Valeryl chloride, Pyridine, Phosphoryl chloride (POCl₃).

-

Procedure:

-

Suspend 4-nitrobenzohydrazide (2) (9.75 g, 0.05 mol) in a suitable solvent such as dichloromethane or THF in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Add pyridine (4.0 mL, 0.05 mol) to the suspension.

-

Add valeryl chloride (6.0 g, 0.05 mol) dropwise to the cooled suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours to form the N'-pentanoyl-4-nitrobenzohydrazide intermediate (3).

-

The intermediate can be isolated or used directly in the next step.

-

To the reaction mixture containing the intermediate (3), add phosphoryl chloride (15 mL) dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours.

-

Cool the mixture to room temperature and pour it carefully onto crushed ice.

-

The resulting precipitate, 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (4), is filtered, washed thoroughly with water until neutral, and then recrystallized from ethanol.

-

-

Materials: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (4), Sodium borohydride (NaBH₄), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Methanol.

-

Procedure:

-

Dissolve 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (4) (4.94 g, 0.02 mol) in methanol (100 mL).

-

Add tin(II) chloride dihydrate (18.0 g, 0.08 mol) to the solution.

-

Cool the mixture in an ice bath and add sodium borohydride (3.0 g, 0.08 mol) portion-wise over 30 minutes.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. The progress of the reduction can be monitored by TLC.[2]

-

Once the reaction is complete, pour the mixture into ice-cold water (300 mL) and make it alkaline (pH 8-9) with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

-

The crude product, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline (5), can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Data Presentation

The following table summarizes the expected yields and key physical properties of the synthesized compounds based on literature data for analogous compounds.

| Compound No. | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Melting Point (°C) |

| 2 | 4-Nitrobenzohydrazide | C₇H₇N₃O₃ | 181.15 | White solid | 85-95 | 210-212 |

| 4 | 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | C₁₂H₁₃N₃O₃ | 247.25 | Pale yellow solid | 70-85 | 118-120 |

| 5 | 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline | C₁₂H₁₅N₃O | 217.27 | White to off-white solid | 75-90 | 135-137 |

Characterization

The structure and purity of the final product, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline, should be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals for the aromatic protons (two doublets in the range of 6.7-7.9 ppm), the amino group (a broad singlet), and the butyl chain (a triplet for the terminal methyl group, a triplet for the methylene group adjacent to the oxadiazole ring, and two multiplets for the other two methylene groups).

-

¹³C NMR: Signals corresponding to the carbons of the phenyl ring, the oxadiazole ring, and the butyl group.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3450 cm⁻¹), C=N stretching of the oxadiazole ring, and C-O-C stretching.[2]

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the compound.

Experimental Workflow and Signaling Pathways

Caption: Synthetic pathway for 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Phosphoryl chloride is highly corrosive and reacts violently with water; handle with extreme care.

-

Hydrazine hydrate is toxic and a suspected carcinogen.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

Conclusion

The protocol described herein provides a detailed and efficient method for the synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline. This procedure is scalable and utilizes readily available reagents, making it suitable for both academic research and industrial drug development applications. The final compound is a versatile intermediate for the synthesis of novel bioactive molecules.

References

The Medicinal Chemistry of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline: A Scion of a Versatile Pharmacophore

Application Note

The compound 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1][2] This class is recognized for its wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][3] The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, contributing to its ability to interact with various biological targets and its favorable pharmacokinetic profile. While specific research on the 5-butyl substituted aniline derivative is limited in publicly available literature, the extensive investigation of analogous compounds provides a strong basis for predicting its therapeutic potential and guiding future research.

Derivatives of 1,3,4-oxadiazole have demonstrated potent anticancer activity against a range of human cancer cell lines, including breast, colon, and lung cancer.[4][5][6] The mechanism of action for many of these compounds involves the inhibition of crucial cellular pathways, such as tyrosine kinases or the induction of apoptosis.[6] Furthermore, the anti-inflammatory properties of 1,3,4-oxadiazole derivatives are well-documented, with studies showing inhibition of key inflammatory mediators.[7][8][9] The antibacterial and antifungal activities are also prominent, with various derivatives showing efficacy against both Gram-positive and Gram-negative bacteria, as well as different fungal strains.[10][11][12]

This document provides an overview of the potential applications of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline based on the activities of structurally related compounds. It includes detailed protocols for the synthesis and biological evaluation of this compound, along with a summary of the biological activities of analogous 1,3,4-oxadiazole derivatives.

Quantitative Data on Related 1,3,4-Oxadiazole Derivatives

The following tables summarize the biological activities of various 1,3,4-oxadiazole derivatives, providing a comparative context for the potential efficacy of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.

Table 1: Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

| Compound Reference | Cell Line | Activity | IC50 (µM) |

| 7d[5] | MCF-7 (Breast Cancer) | Cytotoxicity | 3.69 |

| 7b[5] | MCF-7 (Breast Cancer) | Cytotoxicity | 6.74 |

| VIb-d (Isatin hybrids)[13] | HeLa (Cervical Cancer) | Cytotoxicity | 10.64 - 33.62 |

| 4s[4] | MDA-MB-435 (Melanoma) | Growth Inhibition | GP = 15.43% |

| 4u[4] | MDA-MB-435 (Melanoma) | Growth Inhibition | GP = 6.82% |

*GP = Growth Percent

Table 2: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

| Compound Reference | Assay | Activity | Inhibition (%) |

| 12a (CI-986)[7] | 5-Lipoxygenase (LO) Inhibition | IC50 = 2.8 µM | - |

| 12a (CI-986)[7] | Cyclooxygenase (CO) Inhibition | IC50 = 0.8 µM | - |

| OSD[9] | Carrageenan-induced paw edema | 100 mg/kg | 60% |

| OPD[9] | Carrageenan-induced paw edema | 100 mg/kg | 32.5% |

Table 3: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound Reference | Microorganism | Activity | MIC (µg/mL) |